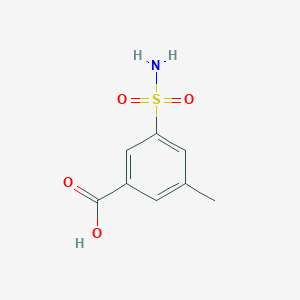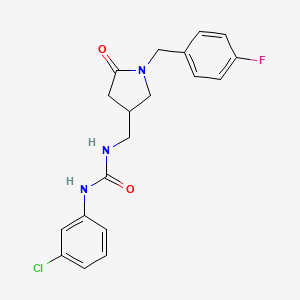
3-Methyl-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 . It is also known as Mefenamic acid.
Synthesis Analysis
The synthesis of Mefenamic acid involves the reaction of 3,5-xylenol with sulfuric acid and nitric acid to form 3,5-dinitroxylene. This is then treated with hydrogen sulfide and ammonia to form 3-methyl-5-sulfamoylbenzoic acid.Molecular Structure Analysis
The molecular structure of 3-Methyl-5-sulfamoylbenzoic acid is represented by the SMILES stringCC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O. Chemical Reactions Analysis
As a nonsteroidal anti-inflammatory drug (NSAID), Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes which are responsible for the production of prostaglandins that cause pain and inflammation .Physical And Chemical Properties Analysis
3-Methyl-5-sulfamoylbenzoic acid has a predicted boiling point of 482.2±55.0 °C and a predicted density of 1.462±0.06 g/cm3 . The pKa value is predicted to be 3.74±0.10 .Scientific Research Applications
Environmental Fate of Related Compounds
Research on parabens, which are esters of para-hydroxybenzoic acid, provides insights into the environmental fate and behavior of similar compounds. Parabens, including methylparaben and propylparaben, are used as preservatives in various products and have been detected in aquatic environments, leading to concerns about their potential endocrine-disrupting effects. Studies have shown that while parabens are biodegradable, their widespread use and continuous introduction into the environment result in their ubiquitous presence in surface waters and sediments. The environmental behavior of 3-Methyl-5-sulfamoylbenzoic acid may share similarities with parabens, given their related chemical structures (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Applications of Related Compounds
The review of therapies for ulcerative colitis and the comparative tolerability of different treatments, including sulfasalazine, highlights the importance of understanding the adverse effects and tolerability of pharmaceutical compounds. Sulfasalazine is composed of 5-aminosalicylic acid and sulfapyridine, and its adverse effects are primarily attributed to the sulfapyridine component. This underscores the significance of investigating the safety profile and therapeutic potential of related compounds, including 3-Methyl-5-sulfamoylbenzoic acid, in pharmaceutical applications (Ardizzone & Porro, 2002).
Analytical and Biochemical Studies
The review of analytical methods for determining antioxidant activity discusses various assays for evaluating the antioxidant capacity of compounds, including those based on the transfer of hydrogen atoms and electrons. Such methods are crucial for assessing the biochemical properties and potential therapeutic applications of compounds like 3-Methyl-5-sulfamoylbenzoic acid (Munteanu & Apetrei, 2021).
Mechanism of Action
Mefenamic acid binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .
properties
IUPAC Name |
3-methyl-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCBESREFKAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-sulfamoylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)
![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)
![Methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}acetate](/img/structure/B2845589.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2845593.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2845596.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2845600.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide](/img/structure/B2845602.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2845603.png)